molecular formula C10H6BrF3N2S B14024532 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14024532
M. Wt: 323.13 g/mol
InChI Key: BHFFIQXCIBNPAF-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H6BrF3N2S and a molecular weight of 323.14 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also features a bromine atom and a trifluoromethyl group attached to the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thioamide under specific conditions. One common method involves dissolving the starting materials in N,N-dimethylformamide (DMF) and adding N-bromosuccinimide (NBS) as a brominating agent . The reaction mixture is then stirred at room temperature for a specified period, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(4-Bromo-2-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The

Properties

Molecular Formula

C10H6BrF3N2S

Molecular Weight

323.13 g/mol

IUPAC Name

5-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

BHFFIQXCIBNPAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CN=C(S2)N

Origin of Product

United States

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